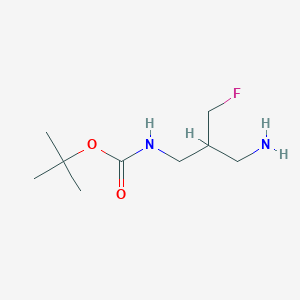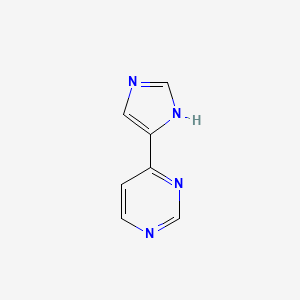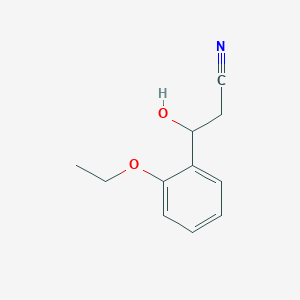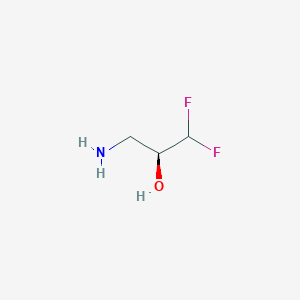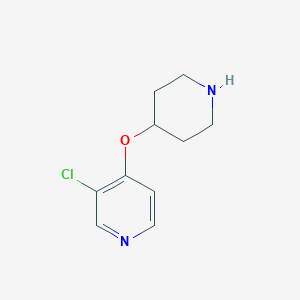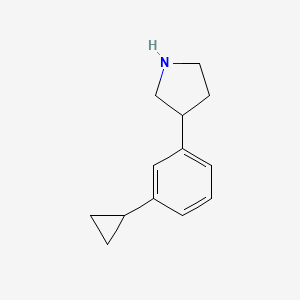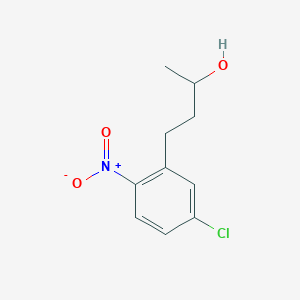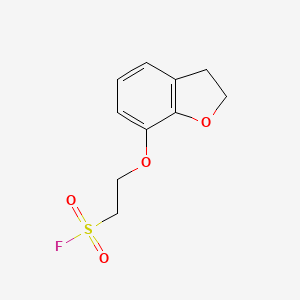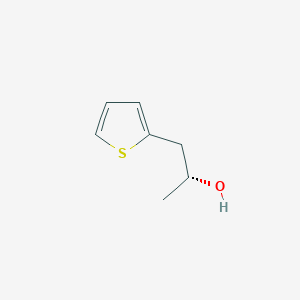
(R)-1-(thiophen-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(thiophen-2-yl)propan-2-ol: is a chiral alcohol compound featuring a thiophene ring attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(thiophen-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Grignard Reaction: Thiophene undergoes a Grignard reaction with a suitable alkyl halide to form a thiophenyl magnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde or ketone to form the desired alcohol.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic methods to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of (2R)-1-(thiophen-2-yl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2R)-1-(thiophen-2-yl)propan-2-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophenylpropane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophen-2-ylpropan-2-one or thiophen-2-ylpropanoic acid.
Reduction: Thiophen-2-ylpropane.
Substitution: Thiophen-2-ylpropan-2-yl ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biomarker: Investigated as a potential biomarker for certain diseases.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Materials Science: Utilized in the development of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of (2R
Eigenschaften
Molekularformel |
C7H10OS |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
(2R)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
FQOLCQNLKZBNMM-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CS1)O |
Kanonische SMILES |
CC(CC1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


